Unii-XX8E5WP7FS
Overview
Description
Beta-Benzofuran-2-yl-GABA: is a compound that combines the structural features of benzofuran and gamma-aminobutyric acid (GABA) Benzofuran is a heterocyclic organic compound known for its wide range of biological activities, while gamma-aminobutyric acid is a neurotransmitter that plays a crucial role in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing benzofuran derivatives is through the cyclization of 2-hydroxyphenyl ketones with suitable reagents under acidic or basic conditions . The gamma-aminobutyric acid moiety can be introduced through amide bond formation using coupling reagents such as carbodiimides .
Industrial Production Methods: Industrial production of Beta-Benzofuran-2-yl-GABA may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Beta-Benzofuran-2-yl-GABA can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.
Major Products Formed:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Beta-Benzofuran-2-yl-GABA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Beta-Benzofuran-2-yl-GABA involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it can modulate the inhibitory effects of gamma-aminobutyric acid, leading to potential therapeutic effects such as anxiolytic and anticonvulsant activities . The benzofuran moiety may also contribute to the compound’s overall pharmacological profile by interacting with other molecular targets and pathways .
Comparison with Similar Compounds
Benzofuran: A heterocyclic compound with various biological activities.
Gamma-Aminobutyric Acid: A neurotransmitter that plays a crucial role in the central nervous system.
Benzothiophene: A sulfur-containing analog of benzofuran with similar biological activities.
Uniqueness: Its ability to modulate gamma-aminobutyric acid receptors and its diverse chemical reactivity make it a valuable compound for scientific research and potential therapeutic use .
Properties
CAS No. |
1788906-96-6 |
---|---|
Molecular Formula |
C26H26N6O3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C26H26N6O3/c1-31-15-20(13-29-31)19-11-22-25(28-12-19)32(26(27)30-22)14-18-6-9-23(24(10-18)34-3)35-16-17-4-7-21(33-2)8-5-17/h4-13,15H,14,16H2,1-3H3,(H2,27,30) |
InChI Key |
HVRWZFQFSQUILC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GZ389988; GZ-389988; GZ 389988. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.